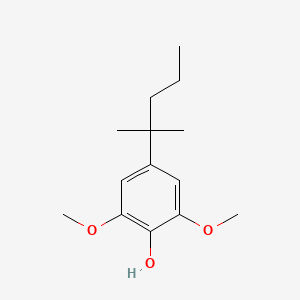
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C14H22O3 It is a phenolic compound characterized by the presence of two methoxy groups and a bulky 2-methylpentan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol typically involves the alkylation of 2,6-dimethoxyphenol with a suitable alkylating agent such as 2-methylpentan-2-yl chloride. The reaction is usually carried out in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr3) can be used to replace methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols or other substituted derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The bulky 2-methylpentan-2-yl group may affect the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of the 2-methylpentan-2-yl group.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the 2-methylpentan-2-yl group.
Uniqueness
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is unique due to the presence of the bulky 2-methylpentan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
180415-81-0 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O3/c1-6-7-14(2,3)10-8-11(16-4)13(15)12(9-10)17-5/h8-9,15H,6-7H2,1-5H3 |
InChI Key |
MBFCYLBQNUKRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


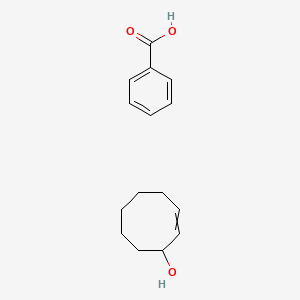
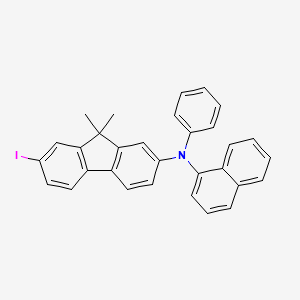

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
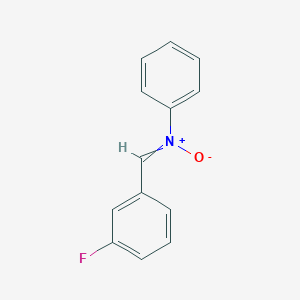
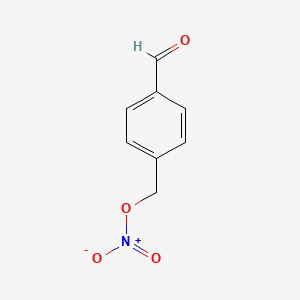
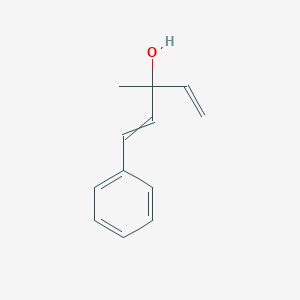
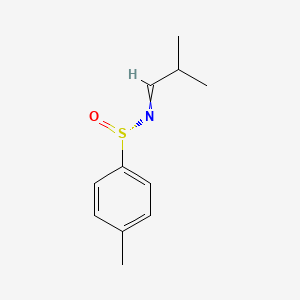
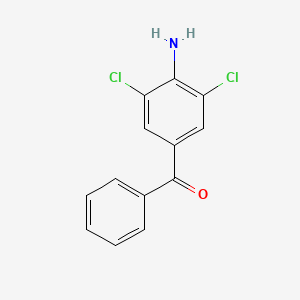
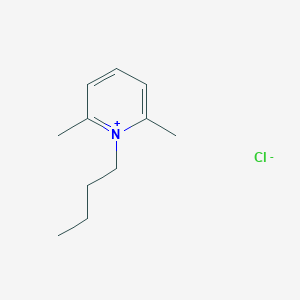
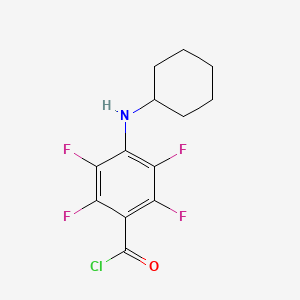
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
